molecular formula C17H16ClNO3S2 B2627052 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034438-79-2

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2627052
CAS No.: 2034438-79-2
M. Wt: 381.89
InChI Key: JVABQILFDUQGHC-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-chloro-2-methylbenzenesulfonamide” is a complex organic compound. It contains a benzo[b]thiophene moiety, which is a system with a fused benzene and thiophene ring . This structure is often found in biologically active compounds .


Chemical Reactions Analysis

Benzo[b]thiophene derivatives can participate in a variety of chemical reactions. For example, they can undergo condensation reactions or reactions with aryl halides . The specific reactions that this compound can participate in would depend on its exact structure and the conditions of the reaction.

Scientific Research Applications

DNA Binding and Anticancer Activity

Sulfonamide derivatives have been evaluated for their ability to interact with DNA and exert anticancer effects. Mixed-ligand copper(II)-sulfonamide complexes, for example, have shown significant DNA binding, cleavage, and genotoxicity, alongside notable antiproliferative activity against cancer cells, indicating their potential as chemotherapeutic agents. The N-sulfonamide derivative's role is crucial in determining the type of interaction with DNA, influencing DNA damage and cellular apoptosis mechanisms (González-Álvarez et al., 2013).

Antimicrobial and Anti-inflammatory Properties

Sulfonamides bearing the 1,4-benzodioxin ring have been synthesized and evaluated for their antibacterial potential and lipoxygenase inhibition, which could serve as therapeutic agents for inflammatory ailments. This demonstrates the compound's potential in developing new drugs for treating bacterial infections and inflammation-related diseases (Abbasi et al., 2017).

Dual Action Antidepressants

Certain benzo[b]thiophene derivatives have been synthesized to target dual-action antidepressant mechanisms, involving both 5-HT1A receptor affinity and serotonin reuptake inhibition. This approach aims at developing more effective antidepressant drugs with a novel mode of action, highlighting the therapeutic potential of benzo[b]thiophene-related compounds in neuropsychiatric disorders (Orus et al., 2002).

Antioxidant and Anticancer Effects

Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards laryngeal cancer cells, indicating potential antiproliferative activity against cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis by affecting the BAX/BCL-2 ratio and caspase cascade. This suggests their utility in cancer therapy, possibly in combination with other drugs to enhance therapeutic efficacy (Haridevamuthu et al., 2023).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S2/c1-11-14(18)6-4-8-17(11)24(21,22)19-9-15(20)13-10-23-16-7-3-2-5-12(13)16/h2-8,10,15,19-20H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVABQILFDUQGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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